molecular formula C7H2Cl2FN B2372691 3,4-Dichloro-5-fluorobenzonitrile CAS No. 1349719-19-2

3,4-Dichloro-5-fluorobenzonitrile

Cat. No.: B2372691
CAS No.: 1349719-19-2
M. Wt: 190
InChI Key: WYOMVONBBWJBHB-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluorobenzonitrile is an aromatic nitrile compound with the molecular formula C7H2Cl2FN. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzonitrile core. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .

Scientific Research Applications

3,4-Dichloro-5-fluorobenzonitrile is utilized in various scientific research fields:

Safety and Hazards

When handling 3,4-Dichloro-5-fluorobenzonitrile, it’s important to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloro-5-fluorobenzonitrile can be synthesized through several methods. One common route involves the reaction of 3,4-dichloro-5-fluorobenzoic acid with thionyl chloride in the presence of catalytic amounts of dimethylformamide. The resulting acid chloride is then reacted with ammonia to form the corresponding amide, which is subsequently dehydrated using phosphorus oxychloride to yield the desired benzonitrile .

Another method involves the bromination of 1,3-dichloro-4-fluorobenzene to form 1-bromo-2,4-dichloro-5-fluorobenzene, which is then reacted with copper(I) cyanide to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzonitriles, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-fluorobenzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s nitrile group can participate in nucleophilic addition reactions, while the halogen atoms can influence its reactivity and binding affinity to target molecules. These interactions can modulate biological pathways and result in desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-fluorobenzonitrile
  • 2,6-Dichloro-3-fluorobenzonitrile
  • 3,5-Dichloro-4-fluorobenzonitrile

Uniqueness

3,4-Dichloro-5-fluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3,4-dichloro-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOMVONBBWJBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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